REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:20])[CH:4]([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=1[Cl:19])N1CC(=O)CC(S)C1.CC(OC(CP(OC)(OC)=O)=O)(C)C.[H-].[Na+].ClCCl>C1COCC1>[CH3:1][O:2][C:3](=[O:20])[CH2:4][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=1[Cl:19] |f:2.3|
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Name
|
(2-chlorophenyl)-(3-mercapto-5-oxopiperidin-1-yl)-acetic acid methyl ester
|
Quantity
|
0.36 g
|
Type
|
reactant
|
Smiles
|
COC(C(N1CC(CC(C1)=O)S)C1=C(C=CC=C1)Cl)=O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C)OC(=O)CP(=O)(OC)OC
|
Name
|
|
Quantity
|
0.075 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
the mixture was washed with water (25 mL, argon sparged)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The dichloromethane solution was dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The remaining yellow oil was purified by column chromatography on silica gel (15 g)
|
Type
|
WASH
|
Details
|
eluting with heptane-ethyl acetate (4:1, argon sparged)
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
COC(CC1=C(C=CC=C1)Cl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.28 g | |
YIELD: PERCENTYIELD | 59% | |
YIELD: CALCULATEDPERCENTYIELD | 133% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |